molecular formula C25H22O5 B14121703 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

Cat. No.: B14121703
M. Wt: 402.4 g/mol
InChI Key: AQNAXMVAUPALCD-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes an ethoxyphenoxy group, a methylphenylmethoxy group, and a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using reagents such as potassium carbonate and dimethylformamide.

    Attachment of the methylphenylmethoxy group: This can be accomplished through a nucleophilic substitution reaction, where the chromen-4-one derivative is reacted with 2-methylbenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-4-one derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling cascades, leading to changes in gene expression and cellular responses.

    Interacting with receptors: Binding to cell surface or intracellular receptors, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one
  • 3-(2-ethoxyphenoxy)-7-[(2-chlorophenyl)methoxy]-4H-chromen-4-one
  • 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)ethoxy]-4H-chromen-4-one

Uniqueness

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the chromone class, characterized by its unique substitution pattern and potential biological activities. This article delves into its biological activity, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C25H22O5
  • Molecular Weight : 402.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 637751-65-6

Structural Features

The compound features a chromenone core with ethoxyphenoxy and methoxy groups at specific positions, which may enhance its solubility and biological activity compared to similar compounds.

PropertyValue
Molecular FormulaC25H22O5
Molecular Weight402.4 g/mol
CAS Number637751-65-6
SolubilityNot available

Overview of Biological Effects

Research indicates that compounds in the chromone family exhibit various biological activities, including:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Anticancer potential

The specific biological activity of this compound remains an area of ongoing investigation, with studies focusing on its interactions with cellular pathways.

The mechanism of action involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects.

Potential Molecular Targets

  • Enzymes : Inhibition of enzymes related to inflammatory pathways.
  • Receptors : Modulation of receptor activity associated with cancer cell proliferation.

Case Studies and Experimental Data

  • Anti-inflammatory Activity
    • In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages.
    • A study reported a decrease in nitric oxide production, suggesting potential for treating inflammatory diseases.
  • Anticancer Effects
    • Research indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
  • Antioxidant Properties
    • The compound showed significant scavenging activity against free radicals in various assays, indicating its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

Compound NameUnique Features
3-(2-Methoxyphenoxy)-7-methoxychromen-4-oneLacks ethyl group; simpler structure
7-HydroxychromenoneHydroxyl group instead of methoxy; different reactivity
3-(4-Ethoxyphenoxy)-7-fluorochromenoneContains fluorine; may exhibit different biological activity

The unique combination of substituents in this compound enhances its solubility and interaction with biological targets compared to these similar compounds.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3

InChI Key

AQNAXMVAUPALCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C

Origin of Product

United States

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